Liensinine Perchlorate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Liensinine Perchlorate is a constituent of Nelumbo nucifera Gaertn, with anti-hypertension and anti-cancer activities . It has been found to induce apoptosis and exert a significant inhibitory effect on the proliferation and colony-forming ability of colorectal cancer (CRC) cells .

Molecular Structure Analysis

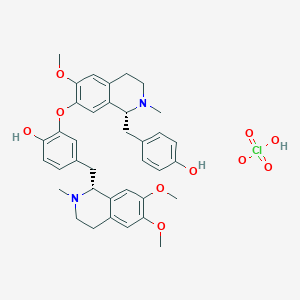

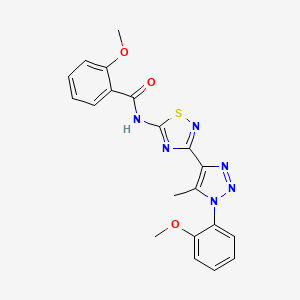

The molecular structure of Liensinine Perchlorate is complex. Its IUPAC name is perchloric acid compound with 4- { [ (1R)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinyl]methyl}-2- { [ (1R)-1- (4-hydroxybenzyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydro-7-isoquinolinyl]oxy}phenol (1:1) .Physical And Chemical Properties Analysis

Liensinine Perchlorate is a solid substance with a molecular weight of 711.21 . Its CAS number is 2385-63-9 . The storage temperature is -80/-20 .科学的研究の応用

Cancer Treatment

Liensinine Perchlorate has been found to have significant inhibitory effects on the proliferation and colony-forming ability of colorectal cancer (CRC) cells . It induces apoptosis in CRC cells in a dose-dependent manner . Interestingly, it does not exhibit any observed cytotoxicity on normal colorectal epithelial cells .

Mitochondrial Dysfunction Induction

The compound has been shown to induce mitochondrial dysfunction in CRC cells . This is a significant finding as mitochondrial dysfunction often leads to cell death, making it a potential therapeutic strategy for cancer treatment .

Apoptosis Induction

Liensinine Perchlorate induces apoptosis, a form of programmed cell death, in CRC cells . This is a crucial mechanism by which many anticancer drugs exert their effects .

Cell Cycle Arrest

Exposure of CRC cells to Liensinine Perchlorate has been found to cause cell cycle arrest . This means that the compound can halt the division and proliferation of cancer cells, thereby inhibiting the growth of the tumor .

Activation of JNK Signaling Pathway

The compound has been found to activate the JNK signaling pathway in CRC cells . The JNK signaling pathway is involved in various cellular processes, including cell growth, differentiation, survival, and apoptosis .

Inhibition of Tumor Growth in Animal Models

Animal experiments have shown that Liensinine Perchlorate can markedly suppress the growth of CRC tumor xenografts in nude mice . This suggests that the compound could potentially be used in cancer treatment in humans .

作用機序

Target of Action

Liensinine Perchlorate primarily targets the Src/TRAF6/TAK1 axis and the NF-κB signaling pathway . These targets play a crucial role in inflammation and cell proliferation, making them key points of intervention for Liensinine Perchlorate.

Mode of Action

Liensinine Perchlorate interacts with its targets by inhibiting the activation of the NF-κB signaling pathway . It achieves this by modifying the Src/TRAF6/TAK1 axis, disrupting TRAF6–TAK1 interactions, and limiting p65’s nuclear translocation . This results in a reduction in the release of inflammatory factors .

Biochemical Pathways

The primary biochemical pathway affected by Liensinine Perchlorate is the NF-κB signaling pathway . By inhibiting the activation of this pathway, Liensinine Perchlorate can regulate the release of inflammatory factors . This has downstream effects on inflammation and cell proliferation, which are key processes in conditions such as acute lung injury (ALI) and colorectal cancer (CRC) .

Result of Action

The molecular and cellular effects of Liensinine Perchlorate’s action include the induction of apoptosis and a significant inhibitory effect on the proliferation and colony-forming ability of CRC cells . It also causes cell cycle arrest and mitochondrial dysfunction . In the context of ALI, Liensinine Perchlorate treatment ameliorates lung tissue injury and suppresses lipopolysaccharide-induced inflammatory factor levels in lung tissues .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Liensinine Perchlorate. For instance, in the context of ALI, the presence of lipopolysaccharide (LPS) can stimulate the inflammatory response that Liensinine Perchlorate seeks to inhibit . .

Safety and Hazards

特性

IUPAC Name |

4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[[(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol;perchloric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42N2O6.ClHO4/c1-38-14-13-26-20-35(43-4)37(22-29(26)30(38)16-23-6-9-27(40)10-7-23)45-33-18-24(8-11-32(33)41)17-31-28-21-36(44-5)34(42-3)19-25(28)12-15-39(31)2;2-1(3,4)5/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3;(H,2,3,4,5)/t30-,31-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJXHMBOBQYZFA-XBPPRYKJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H43ClN2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

711.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Liensinine Perchlorate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 1-[(dimethylamino)carbonyl]piperidine-3-carboxylate](/img/structure/B2448024.png)

![5-Methyl-2-[(1-pyrimidin-2-ylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2448026.png)

![1-(3-Chlorophenyl)-3-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2448032.png)

![N-(3,4-dimethoxyphenyl)-1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2448038.png)

![6-chloro-2-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromene-4-thione](/img/structure/B2448041.png)

![(E)-N'-[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2448042.png)